molecular formula C12H13NO2S2 B2457695 2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide CAS No. 2380009-97-0

2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide

Cat. No. B2457695
CAS RN: 2380009-97-0
M. Wt: 267.36
InChI Key: WKQJPHLOVHYSLA-UHFFFAOYSA-N
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Description

2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide, also known as MTA, is a novel compound that has garnered significant attention in the scientific community due to its potential use in various research applications. MTA is a derivative of the natural compound S-adenosylmethionine (SAM), which plays a crucial role in various biochemical processes, including methylation.

Mechanism Of Action

2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide acts as a methyl donor by transferring a methyl group to various substrates, including DNA, RNA, and proteins. The methylation of DNA and histones can alter gene expression, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. 2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide has also been shown to inhibit the activity of various enzymes involved in DNA and histone methylation, including DNA methyltransferases and histone methyltransferases.
Biochemical and Physiological Effects:
2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide has been shown to have various biochemical and physiological effects, including altering DNA methylation patterns, inducing apoptosis, inhibiting cell proliferation, and modulating gene expression. 2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide has several advantages for lab experiments, including its ability to alter DNA methylation patterns, modulate gene expression, and inhibit the activity of various enzymes involved in DNA and histone methylation. However, 2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for 2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide research, including its potential use as a therapeutic agent for cancer and neurodegenerative diseases, its use as a tool for epigenetic research, and its potential for use in combination with other compounds to enhance its effects. Additionally, further research is needed to determine the optimal dosage and administration of 2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide and to investigate its potential side effects.

Synthesis Methods

2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of SAM with various reagents. The first step involves the conversion of SAM to S-adenosylhomocysteine (SAH) using a hydrolysis reaction. The SAH is then reacted with thioacetamide to form 5'-thioadenosine, which is then converted to the desired product, 2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide, by reacting it with 2-bromoacetophenone in the presence of a palladium catalyst.

Scientific Research Applications

2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide has shown promising results in various research applications, including cancer research, neurodegenerative diseases, and epigenetics. 2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide has been shown to modulate gene expression by altering DNA methylation patterns, making it a potential tool for epigenetic research.

properties

IUPAC Name

2-methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-15-6-12(14)13-5-11-4-10(8-17-11)9-2-3-16-7-9/h2-4,7-8H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQJPHLOVHYSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC(=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide

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